2,4-Azetidinedicarboxylic acid, 2-methyl-4-(2-methylpropyl)-, (2S,4R)-
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Overview
Description
2,4-Azetidinedicarboxylic acid, 2-methyl-4-(2-methylpropyl)-, (2S,4R)- is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a four-membered azetidine ring, which is known for its strained structure and unique reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Azetidinedicarboxylic acid, 2-methyl-4-(2-methylpropyl)-, (2S,4R)- typically involves the cyclization of suitable precursors under controlled conditions. Common synthetic routes may include:
Cyclization of amino acids: Using amino acids as starting materials, cyclization can be achieved through intramolecular reactions.
Use of azetidine precursors: Precursor molecules containing azetidine rings can be modified to introduce the desired substituents.
Industrial Production Methods
Industrial production methods may involve optimizing the synthetic routes for large-scale production. This includes:
Catalytic processes: Utilizing catalysts to improve yield and selectivity.
Green chemistry approaches: Implementing environmentally friendly methods to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
2,4-Azetidinedicarboxylic acid, 2-methyl-4-(2-methylpropyl)-, (2S,4R)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a drug candidate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4-Azetidinedicarboxylic acid, 2-methyl-4-(2-methylpropyl)-, (2S,4R)- involves its interaction with specific molecular targets and pathways. This may include:
Binding to enzymes or receptors: Modulating their activity.
Interacting with nucleic acids: Affecting gene expression or protein synthesis.
Participating in metabolic pathways: Influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
Azetidine-2-carboxylic acid: A simpler azetidine derivative with similar structural features.
Proline: A naturally occurring amino acid with a similar cyclic structure.
Pyrrolidine derivatives: Compounds with a five-membered ring structure, offering a comparison in terms of ring strain and reactivity.
Uniqueness
2,4-Azetidinedicarboxylic acid, 2-methyl-4-(2-methylpropyl)-, (2S,4R)- is unique due to its specific substituents and chiral centers, which confer distinct chemical and biological properties.
Properties
CAS No. |
673477-39-9 |
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Molecular Formula |
C10H17NO4 |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
(2S,4R)-2-methyl-4-(2-methylpropyl)azetidine-2,4-dicarboxylic acid |
InChI |
InChI=1S/C10H17NO4/c1-6(2)4-10(8(14)15)5-9(3,11-10)7(12)13/h6,11H,4-5H2,1-3H3,(H,12,13)(H,14,15)/t9-,10+/m0/s1 |
InChI Key |
DTLNBWQUOUXKIO-VHSXEESVSA-N |
Isomeric SMILES |
CC(C)C[C@@]1(C[C@@](N1)(C)C(=O)O)C(=O)O |
Canonical SMILES |
CC(C)CC1(CC(N1)(C)C(=O)O)C(=O)O |
Origin of Product |
United States |
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